molecular formula C7H2I4N2 B611371 4,5,6,7-Tetraiodo-1H-benzimidazole

4,5,6,7-Tetraiodo-1H-benzimidazole

Cat. No.: B611371
M. Wt: 621.72 g/mol
InChI Key: ZUHFPYANLLWSJR-UHFFFAOYSA-N
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Description

TIBI, also known as titanium bismuth iodide, is a compound with the chemical formula C7H2I4N2. It is an ATP-competitive inhibitor of the enzyme Rio1, which plays a crucial role in various biological processes. TIBI enhances the thermal stability of the enzyme, making it a valuable compound in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TIBI involves the reaction of titanium and bismuth with iodine under controlled conditions. The process typically requires a high-temperature environment to facilitate the reaction. The reaction can be represented as follows: [ \text{Ti} + 2\text{Bi} + 4\text{I}_2 \rightarrow \text{TiBi}_2\text{I}_4 ]

Industrial Production Methods

Industrial production of TIBI involves large-scale synthesis using specialized equipment to maintain the required temperature and pressure conditions. The process is carefully monitored to ensure the purity and yield of the compound. The synthesized TIBI is then purified using techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

TIBI undergoes various chemical reactions, including:

    Oxidation: TIBI can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction of TIBI can lead to the formation of lower oxidation state compounds.

    Substitution: TIBI can undergo substitution reactions where iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TIBI can lead to the formation of titanium bismuth oxide, while reduction can produce titanium bismuth hydride.

Scientific Research Applications

TIBI has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

    Biology: Acts as an inhibitor of the enzyme Rio1, making it useful in studying enzyme kinetics and biological pathways.

    Medicine: Potential applications in drug development and therapeutic interventions due to its inhibitory effects on specific enzymes.

    Industry: Used in the production of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

TIBI exerts its effects by competitively inhibiting the enzyme Rio1. It binds to the ATP-binding site of the enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity. This inhibition affects various molecular targets and pathways, including those involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Fungamycin: Another ATP-competitive inhibitor with similar properties.

    Titanium bismuth oxide: A compound formed from the oxidation of TIBI with different chemical properties.

    Titanium bismuth hydride: A compound formed from the reduction of TIBI with distinct reactivity.

Uniqueness of TIBI

TIBI is unique due to its specific inhibitory action on the enzyme Rio1 and its ability to enhance the thermal stability of the enzyme. This makes it a valuable tool in biochemical research and industrial applications.

Properties

IUPAC Name

4,5,6,7-tetraiodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2I4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHFPYANLLWSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=C(C(=C2I)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2I4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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